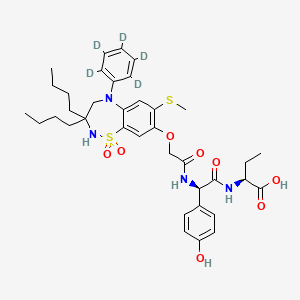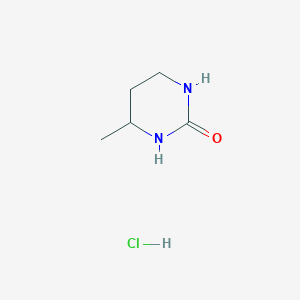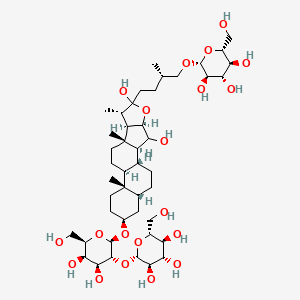
Anemarsaponin E1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anemarsaponin E1 is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a plant traditionally used in Chinese medicine . Steroidal saponins are known for their diverse biological activities, including anti-inflammatory, antiplatelet, and antitumor properties . This compound has been studied for its potential cytotoxic effects on various human cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anemarsaponin E1 can be isolated from the rhizomes of Anemarrhena asphodeloides using chromatographic techniques . The isolation process involves the extraction of the plant material followed by purification using methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The rhizomes of Anemarrhena asphodeloides are harvested, dried, and processed to extract the saponins. Advanced chromatographic techniques are then employed to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Anemarsaponin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Anemarsaponin E1 is used as a model compound to study the structure-activity relationship of steroidal saponins . Its unique structure makes it an ideal candidate for synthetic modifications and derivatization studies.
Biology: In biological research, this compound is investigated for its cytotoxic effects on cancer cell lines . Studies have shown that it exhibits antiproliferative activities against HepG2 and SGC7901 human cancer cells .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer treatment . Its ability to inhibit the growth of cancer cells makes it a promising candidate for developing anticancer drugs.
Industry: In the industrial sector, this compound is used in the formulation of health supplements and herbal medicines . Its natural origin and biological activities make it a valuable ingredient in various pharmaceutical products.
Wirkmechanismus
The mechanism of action of Anemarsaponin E1 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, this compound induces apoptosis in cancer cells, leading to their death . Additionally, it can modulate other signaling pathways, such as the MAPK pathway, further contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Anemarsaponin E1 is part of a group of steroidal saponins isolated from Anemarrhena asphodeloides. Similar compounds include Anemarsaponin B, Timosaponin D, and Anemarsaponin B II . While these compounds share structural similarities, this compound is unique due to its specific biological activities and molecular targets . For instance, Timosaponin D and Anemarsaponin B II also exhibit cytotoxic effects, but their mechanisms of action and potency may differ .
Eigenschaften
Molekularformel |
C45H76O20 |
|---|---|
Molekulargewicht |
937.1 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,6-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H76O20/c1-18(17-59-40-36(56)33(53)29(49)24(14-46)61-40)7-12-45(58)19(2)27-38(65-45)32(52)28-22-6-5-20-13-21(8-10-43(20,3)23(22)9-11-44(27,28)4)60-42-39(35(55)31(51)26(16-48)63-42)64-41-37(57)34(54)30(50)25(15-47)62-41/h18-42,46-58H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24+,25+,26+,27-,28+,29+,30+,31-,32?,33-,34-,35-,36+,37+,38+,39+,40+,41-,42+,43-,44+,45?/m0/s1 |
InChI-Schlüssel |
KMPFZNQVETUYHB-LSTPRBAISA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](C([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
Kanonische SMILES |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


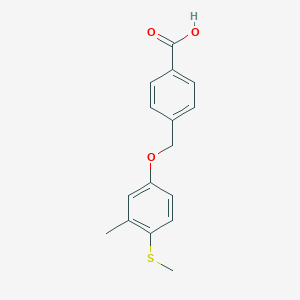

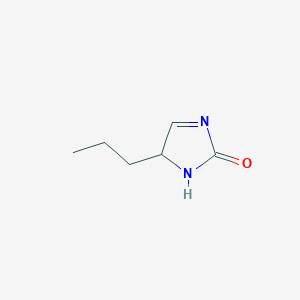

![7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine](/img/structure/B12366357.png)

![2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366362.png)
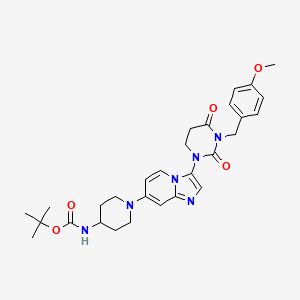
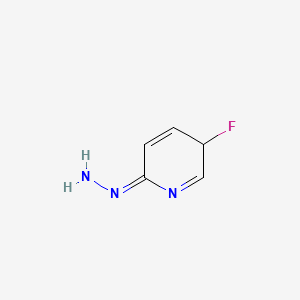
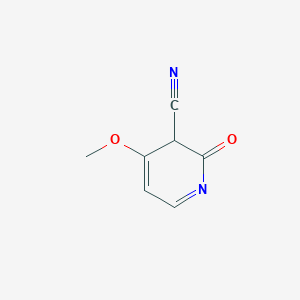

![10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12366382.png)
